

Edoxaban Hydrochloride: A Technical Overview for Researchers

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Compound of Interest

Compound Name: Edoxaban hydrochloride

Cat. No.: B1600346

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For researchers, scientists, and drug development professionals, this document provides a concise technical guide to the core physicochemical properties, mechanism of action, and analytical methodologies for **edoxaban hydrochloride**.

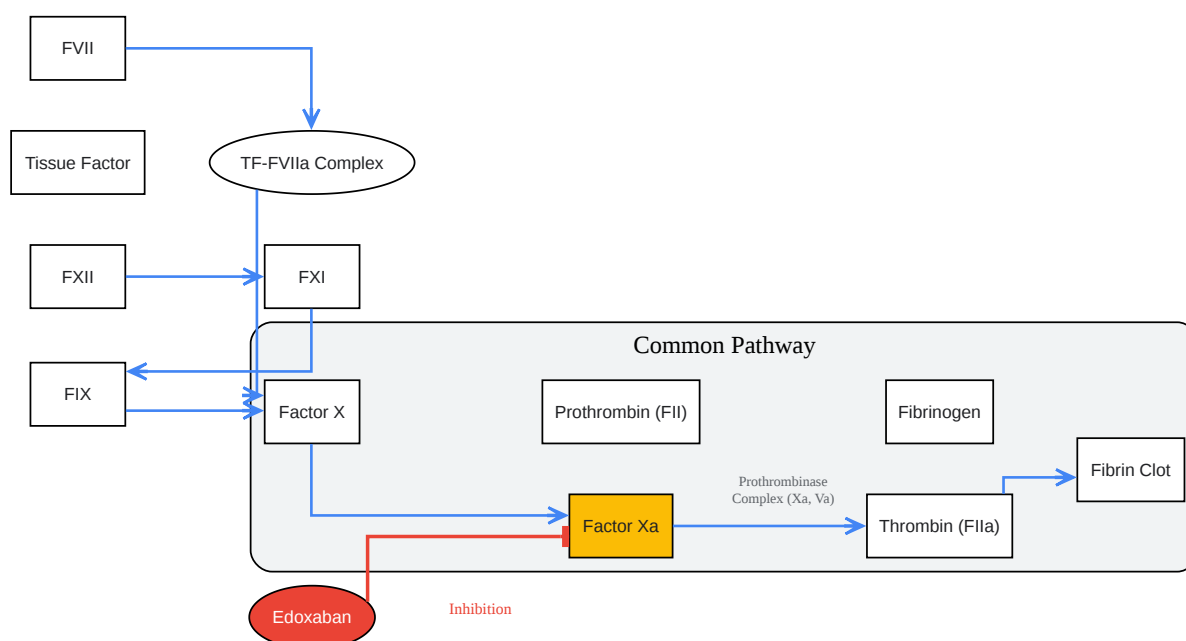
Core Physicochemical Data

Edoxaban is a direct oral anticoagulant (DOAC) that exists in various forms. For clarity and precise application in research and development, the key quantitative data for **edoxaban hydrochloride**, its free base, and common salt forms are summarized below.

Chemical Entity	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Edoxaban Hydrochloride	480448-29-1 ^[1]	C ₂₄ H ₃₁ Cl ₂ N ₇ O ₄ S ^[1]	584.52 ^[1]
Edoxaban (Free Base)	480449-70-5	C ₂₄ H ₃₀ ClN ₇ O ₄ S	548.06
Edoxaban Tosylate Monohydrate	1229194-11-9	C ₃₁ H ₄₀ ClN ₇ O ₈ S ₂	764.03

Mechanism of Action: Direct Factor Xa Inhibition

Edoxaban is a potent, selective, and reversible direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2][3] By binding to the active site of both free FXa and FXa within the prothrombinase complex, edoxaban effectively blocks the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[4][5] This inhibition leads to a dose-dependent reduction in thrombin generation, thereby preventing the formation of fibrin clots and exhibiting its anticoagulant effect.[3]



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Mechanism of Action of Edoxaban in the Coagulation Cascade.

Experimental Protocols for Analysis

Accurate quantification of edoxaban is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. Below are summaries of established analytical methods.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Bulk and Dosage Forms

This method is suitable for the determination of edoxaban in solid oral dosage forms.

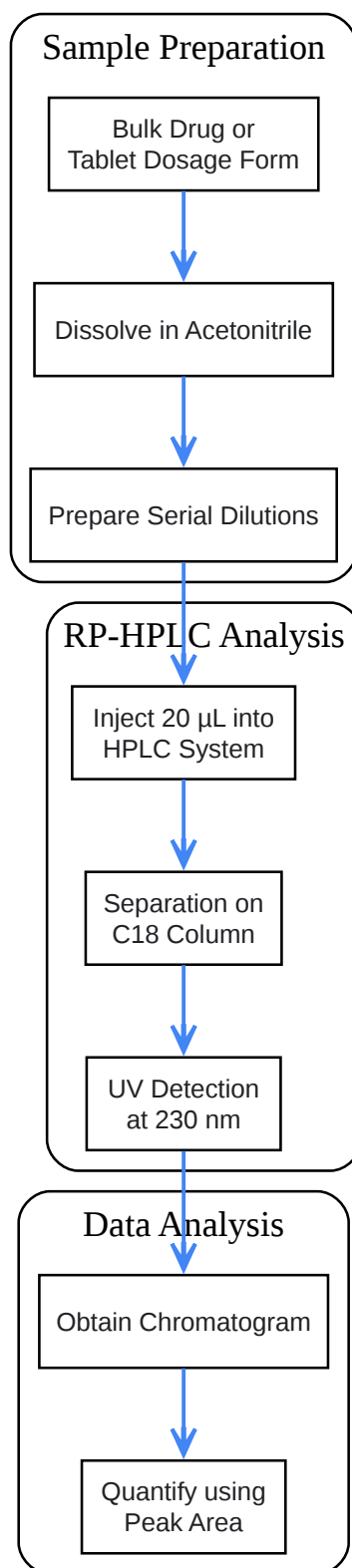
- Instrumentation: Shimadzu LC-20AT Prominence HPLC system with an SPD 20A PDA detector.[6]
- Column: Hypersil ODS C18 (100mm x 4.6 mm, 5µm particle size).[6]
- Mobile Phase: A mixture of Potassium di-hydrogen phosphate buffer (pH adjusted to 3.5 with orthophosphoric acid) and Acetonitrile in a 30:70 (v/v) ratio.[6]
- Flow Rate: 1.0 mL/min.[6]
- Detection: UV detection at 230 nm.[6]
- Retention Time: Approximately 3.677 minutes.[6]
- Linearity: Established in the range of 10.5-18 µg/mL.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma Samples

This highly sensitive and selective method is ideal for quantifying edoxaban in biological matrices such as human or animal plasma.

- Sample Preparation: Simple protein precipitation with acetonitrile is a common extraction method from human plasma.[7]
- Instrumentation: An Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm) coupled with a triple quadrupole tandem mass spectrometer.[8]
- Mobile Phase: Gradient elution using acetonitrile and 0.1% formic acid in water.[8]
- Flow Rate: 0.4 mL/min.[8]

- Detection: Positive electrospray ionization (ESI+) with Multiple Reaction Monitoring (MRM). The precursor-to-product ion transition for edoxaban is m/z 548.2 \rightarrow 366.1.[8]
- Lower Limit of Quantification (LLOQ): Can be as low as 1 ng/mL in human plasma.[7]



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General Workflow for RP-HPLC Analysis of Edoxaban.

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